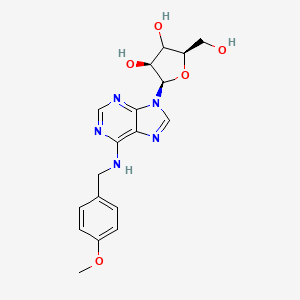
N6-(4-Methoxybenzyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(4-Methoxybenzyl)adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of the hydrogen atom at the N6 position of adenosine with a 4-methoxybenzyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Methoxybenzyl)adenosine typically involves the reaction of adenosine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
化学反应分析
Types of Reactions
N6-(4-Methoxybenzyl)adenosine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N6-(4-hydroxybenzyl)adenosine.
Reduction: Formation of N6-benzyladenosine.
Substitution: Formation of various substituted benzyladenosine derivatives depending on the substituent used.
科学研究应用
N6-(4-Methoxybenzyl)adenosine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals like platinum.
Biology: Studied for its potential role in modulating biological processes such as cell signaling and apoptosis.
Medicine: Investigated for its potential anti-cancer properties and its ability to act as a vasodilator.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of N6-(4-Methoxybenzyl)adenosine involves its interaction with specific molecular targets and pathways. It can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it can form complexes with metal ions, which may enhance its biological activity .
相似化合物的比较
N6-(4-Methoxybenzyl)adenosine can be compared with other N6-benzyladenosine derivatives, such as:
- N6-(2-Methoxybenzyl)adenosine
- N6-(4-Chlorobenzyl)adenosine
- N6-(2-Hydroxybenzyl)adenosine
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific binding affinity and biological activity, distinguish it from these related compounds .
属性
分子式 |
C18H21N5O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
InChI 键 |
LZNPQLJNXKVMMY-OWYXCUOISA-N |
手性 SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















